Cas no 135-00-2 (2-Benzoylthiophene)
2-Benzoylthiophene Chemical and Physical Properties
Names and Identifiers
-
- Phenyl(thiophen-2-yl)methanone
- 2-Benzoylthiophene, (Phenyl 2-thienyl ketone)
- Phenyl 2-thienyl ketone
- 2-Benzoylthiophene
- Phenyl-2-thienylmethanone
- Phenyl-2-thienyl ketone
- AKOS B020473
- alpha-Benzoylthiophene
- 2-Thienyl phenyl ketone
- Ketone, phenyl 2-thienyl
- PHENYL(2-THIENYL)METHANONE
- (2-Thienyl)phenylmethanone
- 2-BENZOYLTHIOPHENE 98%
- 2-Benzoylthiophene,98%
- Methanone, phenyl-2-thienyl-
- .alpha.-Benzoylthiophene
- phenyl-thiophen-2-yl-methanone
- DWYFUJJWTRPARQ-UHFFFAOYSA-N
- 2-benzoyl thiophene
- ChemDiv2_003411
- phenyl(thien-2-yl)methanone
- MLS000682816
- KSC497C5D
- Phenyl(2-
- SCHEMBL158020
- NSC-4502
- SY036770
- 2-Benzoylthiophene, 98%
- FT-0611297
- phenyl(2-thienyl)methanone;2-Benzoylthiophene
- J-006630
- EINECS 205-169-6
- AI3-11217
- AM20020418
- InChI=1/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
- CHEMBL567059
- B0308
- AKOS000310023
- NS00024366
- CCG-202927
- HMS2600E06
- NSC 4502
- AS-60103
- BDBM50300127
- DWYFUJJWTRPARQ-UHFFFAOYSA-
- BIDD:GT0337
- SR-01000597211-1
- SR-01000597211
- NSC4502
- HMS1378L01
- SMR000312173
- CS-0065515
- A806865
- F19584
- MFCD00022495
- DTXSID30159191
- 135-00-2
- Phenyl(2-thienyl)methanone #
- NCGC00245936-01
- STK400202
- DB-020554
-
- MDL: MFCD00022495
- Inchi: 1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
- InChI Key: DWYFUJJWTRPARQ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1C=CC=CC=1)=O
- BRN: 3929
Computed Properties
- Exact Mass: 188.03000
- Monoisotopic Mass: 188.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 45.3
Experimental Properties
- Color/Form: Off white to yellowish brown powder
- Density: 1.2061 (rough estimate)
- Melting Point: 55.0 to 57.0 deg-C
- Boiling Point: 300°C(lit.)
- Flash Point: 124-126°C/0.5mm
- Refractive Index: 1.6181 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 45.31000
- LogP: 2.97910
2-Benzoylthiophene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
2-Benzoylthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Benzoylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199877-25g |
Phenyl(thiophen-2-yl)methanone |
135-00-2 | 98% | 25g |
$54 | 2023-01-19 | |
| Chemenu | CM199877-100g |
Phenyl(thiophen-2-yl)methanone |
135-00-2 | 98% | 100g |
$167 | 2023-01-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66250-100g |
Phenyl(thiophen-2-yl)methanone |
135-00-2 | 98% | 100g |
¥942.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66250-25g |
Phenyl(thiophen-2-yl)methanone |
135-00-2 | 98% | 25g |
¥275.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66250-5g |
Phenyl(thiophen-2-yl)methanone |
135-00-2 | 98% | 5g |
¥83.0 | 2024-07-19 | |
| TRC | B209758-250mg |
2-Benzoylthiophene |
135-00-2 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B209758-500mg |
2-Benzoylthiophene |
135-00-2 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B209758-2.5g |
2-Benzoylthiophene |
135-00-2 | 2.5g |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858474-5g |
2-Benzoylthiophene |
135-00-2 | 98% | 5g |
136.80 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B14809-5G |
2-Benzoylthiophene |
135-00-2 | 98% | 5G |
288.07 | 2021-05-17 |
2-Benzoylthiophene Suppliers
2-Benzoylthiophene Related Literature
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Rengasamy Chithiravel,Kandasamy Rajaguru,Shanmugam Muthusubramanian,Nattamai Bhuvanesh RSC Adv. 2015 5 86414
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2. Temperature-dependent hyperfine splitting constants in the electron spin resonance spectra of some thienylmethanone radical anionsChristopher J. Leach,Brian J. Tabner J. Chem. Soc. Perkin Trans. 2 1986 337
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Shivalinga Kolle,Sanjay Batra RSC Adv. 2016 6 50658
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4. Dehalogenation of 1-halogenothienyl-di- and -tetra-hydroisoquinolines by sodium methoxide in dimethyl sulphoxideJohn M. Barker,Patrick R. Huddleston,Jannette Clephane,Michael L. Wood,David Holmes J. Chem. Soc. Perkin Trans. 1 1985 275
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5. Conformations of some 2-substituted furan and thiophen carbonyl compoundsChun Lai Cheng,Ian G. John,Geoffrey L. D. Ritchie,Peter H. Gore,Leslie Farnell J. Chem. Soc. Perkin Trans. 2 1975 744
Additional information on 2-Benzoylthiophene
Introduction to CAS No. 135-00-2: 2-Benzoylthiophene
2-Benzoylthiophene (CAS No. 135-00-2) is a fascinating organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound, with a benzoyl group attached at the 2-position. The structure of 2-Benzoylthiophene consists of a thiophene ring fused with a benzene ring via a ketone group, making it a versatile molecule with unique electronic and optical properties.
The synthesis of 2-Benzoylthiophene involves various methods, including condensation reactions and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reaction between thiophene derivatives and benzoyl groups, leading to improved reaction efficiency and selectivity.
One of the most notable applications of 2-Benzoylthiophene is in the field of optoelectronics. The compound exhibits strong fluorescence properties due to its conjugated π-system, making it a promising candidate for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Recent studies have demonstrated that 2-Benzoylthiophene can be incorporated into polymer blends to enhance the charge transport properties of organic semiconductors, thereby improving device performance.
In addition to its electronic properties, 2-Benzoylthiophene has also shown potential in drug discovery. The molecule's unique structure allows for interactions with various biological targets, making it a valuable lead compound in medicinal chemistry. For example, researchers have investigated the anti-inflammatory and antioxidant activities of 2-Benzoylthiophene, revealing its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
The chemical stability of 2-Benzoylthiophene is another area of interest for scientists. Studies have shown that the compound exhibits excellent thermal stability and resistance to oxidation under certain conditions, which is crucial for its application in high-temperature environments or long-term storage scenarios. Furthermore, the solubility properties of 2-Benzoylthiophene have been optimized through structural modifications, enabling its use in various solvent systems for different applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-Benzoylthiophene. By employing density functional theory (DFT) calculations, researchers have been able to predict the molecule's electronic transitions and excited-state dynamics with high accuracy. These findings have paved the way for the rational design of new materials based on 2-Benzoylthiophene, tailored for specific optoelectronic or biomedical applications.
In conclusion, CAS No. 135-00-2: 2-Benzoylthiophene is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in advancing modern materials science and pharmacology. As research continues to uncover new aspects of this compound's potential, it is likely that 2-Benzoylthiophene will play an increasingly important role in shaping future technologies and therapeutic interventions.
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